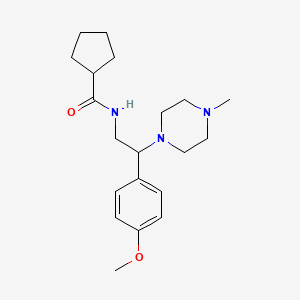
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide, also known as MP-10, is a synthetic compound that belongs to the class of piperazine derivatives. MP-10 has been extensively studied for its potential as a new drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide is not fully understood. However, studies have suggested that N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide has also been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5), which are involved in inflammation and neurological disorders.
Biochemische Und Physiologische Effekte
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide inhibits the migration and invasion of cancer cells, reduces the production of reactive oxygen species (ROS), and induces cell cycle arrest. N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide has also been shown to increase the levels of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are involved in the regulation of various physiological processes, such as blood pressure and smooth muscle relaxation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide has several advantages for lab experiments. It has a high degree of purity, stability, and solubility in water and organic solvents. N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide is its low bioavailability, which may limit its effectiveness in vivo.
Zukünftige Richtungen
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide has great potential as a new drug candidate for the treatment of various diseases. Future research should focus on improving the bioavailability of N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide, optimizing the synthesis process, and investigating its mechanism of action in more detail. Additionally, N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide should be tested in animal models to evaluate its efficacy and safety in vivo. Finally, clinical trials should be conducted to determine the effectiveness of N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide in humans.
Synthesemethoden
The synthesis of N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide involves the reaction of 4-methoxyphenylacetic acid with 4-methylpiperazine in the presence of thionyl chloride to form 4-methoxyphenylacetyl chloride. The resulting compound is then reacted with cyclopentylamine in the presence of triethylamine to form N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide. The overall yield of the synthesis process is around 70%.
Wissenschaftliche Forschungsanwendungen
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide has been extensively studied for its potential as a new drug candidate for the treatment of various diseases. In vitro studies have shown that N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. Additionally, N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide has been investigated for its potential as a new drug candidate for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-22-11-13-23(14-12-22)19(16-7-9-18(25-2)10-8-16)15-21-20(24)17-5-3-4-6-17/h7-10,17,19H,3-6,11-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWHJKSDSIEUMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2CCCC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chlorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2803765.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-cyclopropylmethanone](/img/structure/B2803766.png)
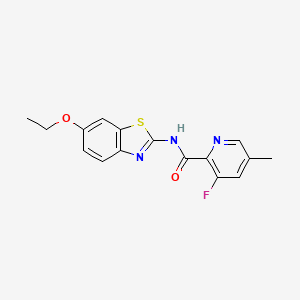
![N-(2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2803769.png)
![Methyl 2-amino-2-[3-(2-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2803770.png)
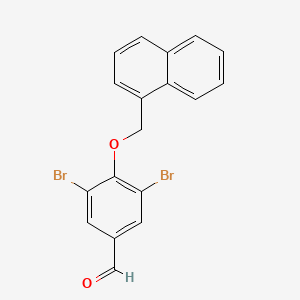
![3-chloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline](/img/structure/B2803772.png)
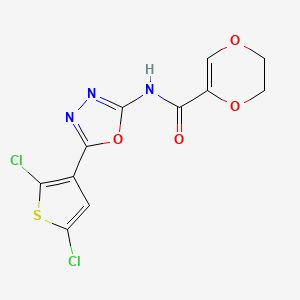

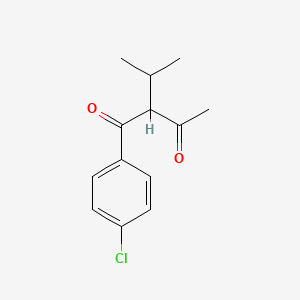

![N-(4-((6-ethoxybenzo[d]thiazol-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2803782.png)
![1-[2-(Benzotriazol-2-yl)ethyl]benzotriazole](/img/structure/B2803783.png)